Ethyl 2-fluoro-3-(methylthio)benzoate
Description
Ethyl 2-fluoro-3-(methylthio)benzoate is a halogenated aromatic ester featuring a fluorine atom at the 2-position and a methylthio (-SCH₃) group at the 3-position of the benzoate ring. Its molecular formula is C₁₀H₁₁FO₂S, with a molecular weight of 214.25 g/mol . This compound is synthesized for use as a high-purity intermediate in pharmaceutical and chemical research, certified under ISO standards. Its structural uniqueness—combining electron-withdrawing (fluoro) and electron-donating (methylthio) groups—confers distinct reactivity and physicochemical properties, making it valuable for advanced synthetic applications .
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO2S/c1-3-13-10(12)7-5-4-6-8(14-2)9(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
XFRRLQMUXVHTFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-3-(methylthio)benzoate typically involves the esterification of 2-fluoro-3-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-(methylthio)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 2-fluoro-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-(methylthio)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or reduction reactions.
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogs
Research Findings and Discussion
- Substituent Effects: Fluorine and methylthio groups in this compound create a balance of electron-withdrawing and donating effects, enhancing stability for pharmaceutical use. By contrast, aliphatic methylthio esters (e.g., ethyl 3-(methylthio)propanoate) prioritize volatility for flavoring .
- Natural vs. Synthetic Roles: Methylthio-containing compounds in pineapples (e.g., 3-(methylthio)propanoic acid esters) occur at concentrations up to 622.49 µg/kg in certain varieties, driven by enzymatic activity . Synthetic analogs like the target compound lack such biosynthetic pathways but leverage substituents for tailored reactivity.
- Performance in Resins: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins highlights the impact of amino groups on free radical initiation, a property absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
